![molecular formula C28H39O4P B12881132 Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand used in various chemical reactions, particularly in catalysis. This compound is known for its unique structure, which includes a biphenyl core substituted with methoxy groups and a phosphine moiety attached to cyclohexyl groups. The presence of these functional groups imparts specific chemical properties that make it valuable in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Phosphine Moiety: The phosphine moiety is introduced through a reaction between a phosphine precursor and the biphenyl core, often using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Coordination: The phosphine ligand can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are used in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Biphenyls: Formed through nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Applications De Recherche Scientifique
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalysis. The phosphine moiety coordinates with transition metals, facilitating various catalytic cycles. The biphenyl core and methoxy groups influence the electronic and steric properties of the ligand, enhancing its effectiveness in specific reactions. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,6-diisopropoxy-3-biphenylyl)phosphine
- 2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl
Uniqueness
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to the presence of methoxy groups on the biphenyl core, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C28H39O4P |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(3,5-dimethoxyphenyl)-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C28H39O4P/c1-29-21-17-20(18-22(19-21)30-2)27-25(31-3)15-16-26(32-4)28(27)33(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h15-19,23-24H,5-14H2,1-4H3 |
Clé InChI |
CBVCREZPTVFDOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
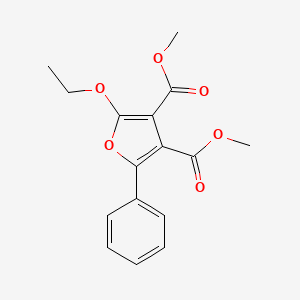
![(S)-6-Fluoro-2-(1-methylpyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B12881069.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)
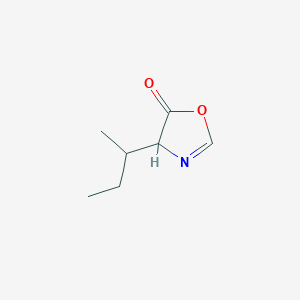
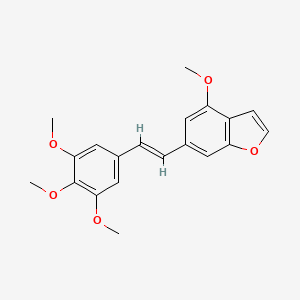
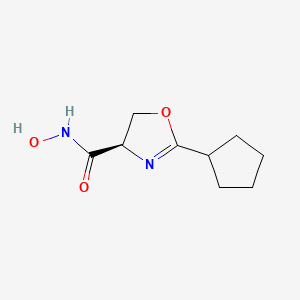
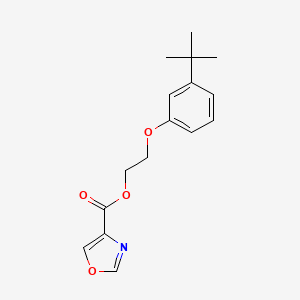
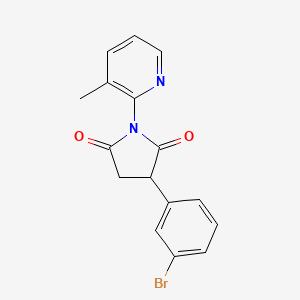
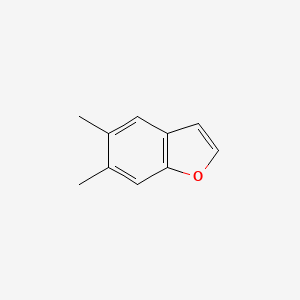
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
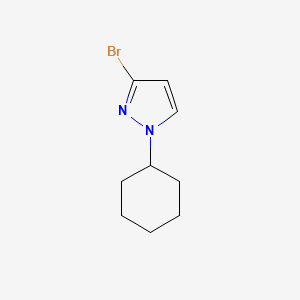
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
